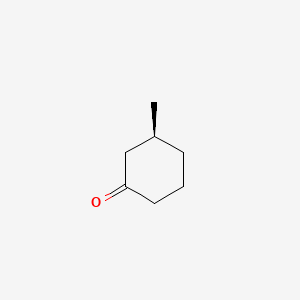

(S)-3-methylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOOUHRTQVGRU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24965-87-5 | |

| Record name | 3-Methylcyclohexanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024965875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCYCLOHEXANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE8VS4G3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-3-methylcyclohexanone chemical properties and structure

An In-depth Technical Guide to (S)-3-Methylcyclohexanone

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure

This compound is a chiral cyclic ketone. The structure consists of a six-membered ring containing a carbonyl group, with a methyl group attached to the carbon atom at the third position relative to the carbonyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Physicochemical Properties

The key physicochemical properties of 3-methylcyclohexanone (B152366) are summarized in the table below. Note that some properties are reported for the racemic mixture.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [1][2][3] |

| IUPAC Name | (3S)-3-methylcyclohexan-1-one[2] |

| CAS Number | 24965-87-5 (for S-enantiomer)[3] |

| Appearance | Colorless to light yellow liquid[1][4] |

| Odor | Acetone-like, minty, cooling[5] |

| Boiling Point | 169-170 °C[1][5][6][7][8][9] |

| Melting Point | -73.5 °C[4][10] |

| Density | 0.914 - 0.920 g/cm³ at 25 °C[1][4][5][6][7][8] |

| Refractive Index | 1.440 - 1.450 at 20 °C[4][7] |

| Solubility | Insoluble in water; soluble in oils and nonpolar solvents like hexane (B92381) and toluene[4][11] |

Spectroscopic Data

-

¹H NMR: Proton NMR spectra of 3-methylcyclohexanone show characteristic signals for the methyl group and the protons on the cyclohexanone (B45756) ring. The chemical shifts are typically observed between 1.0 and 2.5 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum provides signals for the seven carbon atoms, including the carbonyl carbon, the chiral carbon bearing the methyl group, the methyl carbon, and the remaining methylene (B1212753) carbons of the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ketone, typically appearing around 1710 cm⁻¹.[4][13]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[13]

Synthesis and Reactions

This compound can be synthesized through various methods, with asymmetric synthesis being crucial for obtaining the pure enantiomer.

Synthesis: A common method for the enantioselective synthesis of this compound is the asymmetric transfer hydrogenation of 3-methyl-2-cyclohexen-1-one (B144701).[14] This reaction often employs a chiral catalyst to achieve high enantioselectivity.[14] Other synthetic routes include the partial hydrogenation of m-cresol (B1676322) and the oxidation of methylcyclohexane, though these may produce racemic mixtures.[1][10]

Chemical Reactions: 3-Methylcyclohexanone participates in typical ketone reactions:

-

Aldol Condensation: It can undergo self-condensation to form enones.[1]

-

Michael Addition: It can act as an electrophile in Michael addition reactions.[1]

-

Reduction: The ketone can be reduced to the corresponding 3-methylcyclohexanol.[1]

Experimental Protocols

Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexen-1-one

This protocol describes a general procedure for the synthesis of this compound.

-

Materials:

-

3-Methyl-2-cyclohexen-1-one

-

Chiral phosphate (B84403) salt of a primary amino acid ester (catalyst)

-

Hantzsch ester (dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester)

-

Dibutyl ether (solvent)

-

Sodium hydroxide (B78521) solution (2N)

-

Diethyl ether

-

-

Procedure:

-

Charge a reaction vessel with 3-methyl-2-cyclohexen-1-one (1 equivalent) and the chiral catalyst (0.05-0.1 equivalents) in dibutyl ether.[14]

-

Stir the mixture at 60 °C for approximately 2-5 minutes.[14]

-

Add the Hantzsch ester (1.2 equivalents) to the reaction mixture.[14]

-

Continue stirring the mixture at 60 °C for 48 hours, monitoring the reaction progress by TLC or GC.[14]

-

Upon completion, quench the reaction by adding 2N sodium hydroxide solution.[14]

-

Extract the product with diethyl ether.[14]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield this compound.

-

Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications

3-Methylcyclohexanone is utilized in various industrial and research applications:

-

Solvent: It serves as a solvent in organic synthesis and formulations.[1][11]

-

Intermediate: It is a precursor for the synthesis of other organic compounds and pharmaceuticals.[1]

-

Flavoring and Fragrance Agent: Its characteristic odor makes it suitable for use in flavor and fragrance formulations.[1][4][5][7][11] It has been deemed safe for this use at current intake levels.[4]

-

Polymer Science: It is used as a solvent in the synthesis of conjugated polymers for organic thin-film transistors (OTFTs).[1]

References

- 1. Buy 3-Methylcyclohexanone | 591-24-2 [smolecule.com]

- 2. 3-Methylcyclohexanone, (-)- | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]

- 4. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHYLCYCLOHEXANONE | 591-24-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3-methyl cyclohexanone, 591-24-2 [thegoodscentscompany.com]

- 8. 591-24-2 CAS MSDS (3-METHYLCYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Methylcyclohexanone - Wikipedia [en.wikipedia.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]

- 13. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 14. Cyclohexanone,3-methyl-, (3S)- synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Enantiopure 3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the enantiomers of 3-methylcyclohexanone (B152366), a chiral ketone of significant interest in pharmaceutical and fragrance industries. This document outlines key quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of such chiral compounds.

Core Physical Properties

The physical properties of the (R) and (S) enantiomers of 3-methylcyclohexanone are identical, with the exception of the direction in which they rotate plane-polarized light. The following tables summarize the key physical constants for these compounds.

Table 1: Physical Properties of Enantiopure 3-Methylcyclohexanone

| Property | (R)-(+)-3-Methylcyclohexanone | (S)-(-)-3-Methylcyclohexanone |

| CAS Number | 13368-65-5 | 24965-87-5 |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol |

| Appearance | Colorless to yellow liquid | Colorless to yellow liquid |

| Boiling Point | 168 - 170 °C | 168 - 170 °C |

| Density | 0.916 g/mL at 25 °C | 0.916 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.446 | 1.446 |

| Specific Rotation [α] | +13.5° (neat, 24 °C) | -13.5° (neat, 24 °C) (inferred) |

Experimental Protocols

Accurate determination of the physical properties of enantiopure compounds is critical for their characterization and quality control. The following sections detail the standard experimental methodologies for measuring the key physical constants of 3-methylcyclohexanone.

Determination of Specific Rotation

Objective: To measure the angle of rotation of plane-polarized light caused by an enantiopure sample of 3-methylcyclohexanone to determine its specific rotation.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Sample Preparation: As 3-methylcyclohexanone is a liquid, the measurement can be performed on the neat (undiluted) liquid.

-

Instrument Calibration: Calibrate the polarimeter using a blank (empty cell or a cell filled with an achiral solvent) to set the zero point.

-

Sample Loading: Carefully fill the polarimeter cell with the enantiopure 3-methylcyclohexanone, ensuring no air bubbles are present in the light path.

-

Measurement: Place the filled cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculation of Specific Rotation: For a neat liquid, the specific rotation ([α]) is calculated using the formula: [α] = α / (l * d) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

d is the density of the liquid in g/mL.

-

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid 3-methylcyclohexanone equals the atmospheric pressure.

Apparatus:

-

Thiele tube or other heating apparatus (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount of 3-methylcyclohexanone into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer and immerse it in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.

Determination of Density

Objective: To determine the mass per unit volume of enantiopure 3-methylcyclohexanone.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and determine its mass.

-

Mass of Pycnometer with Sample: Fill the pycnometer with 3-methylcyclohexanone, ensuring it reaches the calibration mark. Thermostat the pycnometer to a specific temperature (e.g., 25 °C) and then weigh it.

-

Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water to the calibration mark, thermostat to the same temperature, and weigh it.

-

Calculation of Density: The density of the liquid (ρ_liquid) is calculated using the formula: ρ_liquid = (m_liquid / m_water) * ρ_water where:

-

m_liquid is the mass of the 3-methylcyclohexanone.

-

m_water is the mass of the water.

-

ρ_water is the known density of water at the measurement temperature.

-

Determination of Refractive Index

Objective: To measure the extent to which light is bent as it passes through liquid 3-methylcyclohexanone.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 3-methylcyclohexanone onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically at 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of an enantiopure sample of 3-methylcyclohexanone.

Caption: Workflow for the physical characterization of 3-methylcyclohexanone.

Spectroscopic Data of (S)-3-Methylcyclohexanone: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for (S)-3-methylcyclohexanone, a chiral cyclic ketone of interest in organic synthesis and fragrance chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for 3-Methylcyclohexanone

| Assignment | Chemical Shift (δ) in ppm |

| A | 2.37 |

| B | 2.34 |

| C | 2.247 |

| D | 2.05 |

| E | 2.00 |

| F | 1.91 |

| G | 1.86 |

| J | 1.667 |

| K | 1.350 |

| L | 1.026 |

Note: Data obtained from a 399.65 MHz spectrum in CDCl₃. The specific assignment of each proton to a particular signal requires further 2D NMR analysis, but the protons alpha to the carbonyl group are expected to be in the 2.0-2.5 ppm range.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylcyclohexanone

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | ~211 |

| CH | - |

| CH₂ | - |

| CH₃ | - |

Note: The carbonyl carbon (C=O) of cyclohexanones typically appears around 211 ppm.[3][4][5] The remaining signals for the methyl, methine, and methylene (B1212753) carbons would require a specific spectrum for precise assignment.

Table 3: Infrared (IR) Spectroscopy Data for 3-Methylcyclohexanone

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | ~1715 | Strong |

| C-H (sp³) | Stretch | ~2850-2960 | Medium-Strong |

Note: The most characteristic peak is the strong carbonyl (C=O) stretch around 1715 cm⁻¹, typical for a saturated six-membered cyclic ketone.[2][3][6]

Table 4: Mass Spectrometry (MS) Data for 3-Methylcyclohexanone

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | 29.8 | [M]⁺ (Molecular Ion) |

| 97 | 10.5 | [M - CH₃]⁺ |

| 69 | 100.0 | Alpha-cleavage product |

| 56 | 44.2 | - |

| 42 | 26.6 | - |

| 41 | 42.2 | - |

| 39 | 19.5 | - |

Note: The mass spectrum is characterized by a molecular ion peak at m/z 112. The base peak at m/z 69 is likely due to alpha-cleavage, a common fragmentation pattern for ketones.[5][7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[9] The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve homogeneity and sharp signals.[9]

-

Data Acquisition:

-

¹H NMR: A standard proton pulse sequence is used to acquire the spectrum. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[9]

-

¹³C NMR: A standard carbon pulse sequence with proton decoupling is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[9]

-

-

Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, and the chemical shift axis is calibrated using the TMS signal at 0 ppm.[9]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is typically acquired over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[9]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like ketones. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at a specific m/z value, generating the mass spectrum. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.[5][8][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. C-13 NMR Spectrum [acadiau.ca]

- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of (S)-3-Methylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies for the synthesis of enantiomerically pure (S)-3-methylcyclohexanone from a racemic mixture. This compound is a valuable chiral building block in the pharmaceutical and fragrance industries, where stereochemistry plays a crucial role in biological activity and olfactory properties. This document details enzymatic and chemo-catalytic approaches, offering experimental protocols and comparative data to aid in the selection of the most suitable synthetic strategy.

Introduction to Chiral Resolution of 3-Methylcyclohexanone

Obtaining enantiomerically pure this compound from a racemic mixture necessitates a chiral resolution strategy. The primary methods employed for this purpose include enzymatic kinetic resolution (EKR), dynamic kinetic resolution (DKR), and diastereomeric crystallization. Each of these techniques relies on the differential interaction of the enantiomers with a chiral resolving agent or catalyst.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. In the context of 3-methylcyclohexanone, a practical approach involves the initial reduction of the racemic ketone to the corresponding secondary alcohol, rac-3-methylcyclohexanol. The resulting racemic alcohol can then be resolved via lipase-catalyzed enantioselective acylation.

Proposed Experimental Protocol: Lipase-Catalyzed Acetylation of rac-3-Methylcyclohexanol

This protocol is adapted from the successful resolution of the structurally similar rac-3-hydroxycyclohexanone and serves as a robust starting point.

Step 1: Reduction of rac-3-Methylcyclohexanone

A solution of rac-3-methylcyclohexanone (1.0 eq) in anhydrous methanol (B129727) is cooled to 0 °C. Sodium borohydride (B1222165) (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate (B1210297), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford rac-3-methylcyclohexanol, which can be used in the next step without further purification.

Step 2: Enzymatic Kinetic Resolution

To a solution of rac-3-methylcyclohexanol (1.0 mmol) in anhydrous tert-butyl methyl ether (TBME, 10 mL), the selected lipase (B570770) (e.g., 50 mg of Pseudomonas cepacia lipase) is added. Vinyl acetate (5.0 mmol) is then added to the suspension. The mixture is stirred at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the remaining (S)-3-methylcyclohexanol and the formed (R)-3-methylcyclohexyl acetate. Once approximately 50% conversion is reached, the enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of (S)-3-methylcyclohexanol and (R)-3-methylcyclohexyl acetate is separated by column chromatography.

Step 3: Oxidation of (S)-3-Methylcyclohexanol

The purified (S)-3-methylcyclohexanol is dissolved in dichloromethane, and pyridinium (B92312) chlorochromate (PCC, 1.5 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated to yield this compound.

Quantitative Data for Lipase-Catalyzed Resolution of a Structural Analog

The following table summarizes the performance of different lipases in the kinetic resolution of rac-3-hydroxycyclohexanone, providing a valuable reference for enzyme selection.

| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Pseudomonas fluorescens lipase (PFL) | Vinyl Acetate | TBME | (R)-acetate | 57 | 52 |

| Pseudomonas cepacia lipase (PCL) | Vinyl Acetate | TBME | (R)-acetate | 39 | 75 |

| Porcine pancreatic lipase (PPL-II) | Vinyl Acetate | Diisopropyl ether | (R)-acetate | 25 | 91[1] |

EKR Workflow

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a more advanced technique that combines the enantioselective enzymatic reaction of EKR with an in situ racemization of the unreacted enantiomer.[1] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.[2] For the synthesis of this compound, a DKR of rac-3-methylcyclohexanol can be envisioned using a lipase in conjunction with a ruthenium catalyst for the racemization of the alcohol.

Conceptual DKR Protocol

A mixture of rac-3-methylcyclohexanol (1.0 eq), a lipase (e.g., Novozym 435), an acyl donor (e.g., isopropenyl acetate), and a ruthenium catalyst (e.g., Shvo's catalyst) in an anhydrous solvent (e.g., toluene) is stirred at a controlled temperature. The lipase selectively acylates the (R)-enantiomer to form (R)-3-methylcyclohexyl acetate, while the ruthenium catalyst continuously racemizes the remaining (S)-3-methylcyclohexanol back to the racemic mixture. This allows for the continual conversion of the (S)-enantiomer into the (R)-acetate. The reaction is monitored until completion, after which the (R)-acetate is isolated and can be hydrolyzed to (R)-3-methylcyclohexanol, which is then oxidized to (R)-3-methylcyclohexanone. To obtain the desired (S)-enantiomer, a lipase with the opposite enantioselectivity would be required, or the process can be stopped at approximately 50% conversion to recover the enriched (S)-alcohol.

DKR Mechanism

References

CAS number and molecular formula for (S)-3-methylcyclohexanone

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (S)-3-methylcyclohexanone, a versatile chiral building block with significant applications in organic synthesis and drug development. This document covers its fundamental chemical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting the information in a clear and accessible format for scientific professionals.

Core Chemical and Physical Properties

This compound is a chiral ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 24965-87-5 | [1] |

| Molecular Formula | C7H12O | [1] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 169-170 °C | [4][5] |

| Melting Point | -73 °C | [4] |

| Density | 0.914 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.446 | [4] |

| Solubility | Insoluble in water; soluble in oils.[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.37, 2.34, 2.247, 2.05, 2.00, 1.91, 1.86, 1.667, 1.350, 1.026 | [7] |

| ¹³C NMR | Data available in spectral databases. | [8] |

| IR (Infrared) | A distinct vibrational mode for the equatorial conformer is observed at 1086.13 cm⁻¹.[9] | [10][11] |

| Mass Spectrometry | Data available in spectral databases. | [12] |

| Circular Dichroism (CD) | The n → π* transition band is optically active and its characteristics are solvent-dependent.[9] |

Synthesis of this compound

The asymmetric synthesis of this compound is of significant interest. One established method involves the microbial reduction of a prochiral dione.

Experimental Protocol: Microbial Reduction of 2-Methyl-1,3-cyclohexanedione

This protocol is adapted from a procedure for a similar substrate and illustrates a general method for enzymatic reduction.

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Baker's yeast (Saccharomyces cerevisiae)

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

A solution of sucrose in water is prepared in a fermentation vessel.

-

Baker's yeast is added to the sucrose solution and the mixture is stirred to initiate fermentation.

-

A solution of 2-methyl-1,3-cyclohexanedione in a minimal amount of ethanol (B145695) is added to the fermenting yeast mixture.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

After the reaction is complete, Celite is added to the mixture to aid in the filtration of the yeast cells.

-

The filtrate is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield (S)-3-hydroxy-2-methylcyclohexanone, which can then be oxidized to this compound using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation).

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its ketone functional group and the chirality of the molecule.

Enolate Formation

The formation of enolates from 3-methylcyclohexanone (B152366) is less regioselective compared to its 2-methyl isomer.[13] Deprotonation can occur at either the C2 or C6 position, leading to a mixture of enolates.[13] This lack of regioselectivity can be a challenge in synthetic applications where a single product is desired.[13]

Caption: Deprotonation of 3-methylcyclohexanone leads to a mixture of enolates.

Applications in Drug Development

The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceutical compounds.[3] It can be used as a starting material to introduce a specific stereocenter into a target molecule, which is often crucial for its biological activity. Its derivatives are used in the synthesis of complex natural products and pharmacologically active molecules. For instance, related chiral cyclohexanone (B45756) derivatives are key intermediates in the synthesis of anti-inflammatory agents and carbocyclic nucleosides.[14]

Conclusion

This compound is a key chiral building block with well-defined chemical and physical properties. While its synthesis and reactions, particularly enolate formation, present certain regiochemical considerations, its utility in asymmetric synthesis for the pharmaceutical and fragrance industries is well-established.[3] This guide provides a foundational understanding of this important molecule for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]

- 2. 3-Methylcyclohexanone, (-)- | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CIV.—Syntheses of cyclic compounds. Part VI. 3- and 4-Methylcyclohexanones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 11. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Methylcyclohexanone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and chiral properties of 3-methylcyclohexanone (B152366) isomers. The document details the structural isomers, enantiomers, and conformational isomers, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of this important chiral building block.

Introduction to the Stereoisomers of 3-Methylcyclohexanone

3-Methylcyclohexanone is a cyclic ketone that exhibits several forms of isomerism, making it a molecule of significant interest in stereoselective synthesis and drug design. The presence of a chiral center at the C3 position gives rise to enantiomers, while the flexible cyclohexane (B81311) ring leads to the existence of conformational isomers.

Enantiomers: (R)- and (S)-3-Methylcyclohexanone

The carbon atom at position 3 of the cyclohexanone (B45756) ring is bonded to four different groups: a hydrogen atom, a methyl group, a -CH2-C(=O)- fragment, and a -CH2-CH2- fragment. This makes it a stereocenter, and as a result, 3-methylcyclohexanone exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methylcyclohexanone and this compound.[1] These enantiomers possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light and other chiral molecules.

Caption: Relationship between (R)- and this compound enantiomers.

Conformational Isomers: Axial and Equatorial Methyl Group

The cyclohexane ring of 3-methylcyclohexanone adopts a chair conformation to minimize steric strain. This gives rise to two principal conformational isomers for each enantiomer, differing in the orientation of the methyl group, which can be either in an axial or an equatorial position. These conformers are in a dynamic equilibrium, and their relative populations are determined by their thermodynamic stability. Generally, the equatorial conformer is more stable due to fewer steric interactions.

Caption: Conformational equilibrium of 3-methylcyclohexanone.

Quantitative Data

The distinct stereoisomers of 3-methylcyclohexanone can be characterized by their unique physical and thermodynamic properties.

Physical Properties of 3-Methylcyclohexanone Enantiomers

| Property | (R)-(+)-3-Methylcyclohexanone | Racemic 3-Methylcyclohexanone |

| CAS Number | 13368-65-5[1] | 591-24-2 |

| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol |

| Boiling Point | 168-169 °C | 169 °C |

| Density | 0.916 g/mL at 25 °C | 0.918 g/mL at 20 °C |

| Specific Rotation [α]D | +13.5° (neat) | 0° |

Thermodynamic Data for Conformational Equilibrium

The equilibrium between the axial and equatorial conformers of (R)-3-methylcyclohexanone has been studied using temperature-dependent circular dichroism.[2][3]

| Thermodynamic Parameter | Value |

| Enthalpy Difference (ΔH°) | 4.84 kJ/mol[4] |

| Entropy Difference (ΔS°) | Not specified |

| Gibbs Free Energy Difference (ΔG°) | Not specified |

| Population Ratio (Equatorial:Axial) at Room Temperature | 87:13[4] |

Experimental Protocols

Synthesis of Racemic 3-Methylcyclohexanone

A common method for the synthesis of racemic 3-methylcyclohexanone is the Robinson annulation, starting from a suitable ketone and methyl vinyl ketone. Another approach involves the catalytic hydrogenation of m-cresol (B1676322) followed by oxidation of the resulting 3-methylcyclohexanol (B165635).

Chiral Resolution of Racemic 3-Methylcyclohexanone via Enzymatic Kinetic Resolution (Adapted Protocol)

Step 1: Reduction of Racemic 3-Methylcyclohexanone to Racemic 3-Methylcyclohexanol

-

Dissolve racemic 3-methylcyclohexanone (1.0 eq) in anhydrous methanol (B129727) at 0 °C.

-

Slowly add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) in portions while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 3-methylcyclohexanol.

Step 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Methylcyclohexanol

-

In a flame-dried flask under an inert atmosphere, dissolve racemic 3-methylcyclohexanol (1.0 eq) in anhydrous tert-butyl methyl ether (TBME).

-

Add vinyl acetate (2.0 eq) to the solution.

-

Add a lipase (B570770), such as Porcine Pancreatic Lipase (PPL) or Pseudomonas cepacia lipase (PCL) (typically 50-100% by weight of the substrate).[6]

-

Stir the suspension at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

-

Stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting acylated (R)-3-methylcyclohexyl acetate and the unreacted (S)-3-methylcyclohexanol by column chromatography on silica (B1680970) gel.

Step 3: Oxidation of Enantioenriched 3-Methylcyclohexanol

-

Dissolve the separated enantioenriched (S)-3-methylcyclohexanol in dichloromethane.

-

Add pyridinium (B92312) chlorochromate (PCC) or another suitable oxidizing agent.

-

Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain enantiomerically enriched this compound.

-

Repeat the process with the hydrolyzed (R)-3-methylcyclohexyl acetate to obtain (R)-3-methylcyclohexanone.

Caption: Experimental workflow for the chiral resolution of 3-methylcyclohexanone.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of 3-methylcyclohexanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to distinguish 3-methylcyclohexanone from its positional isomers (2-methyl- and 4-methylcyclohexanone) based on the chemical shifts and splitting patterns of the signals.[7] For 3-methylcyclohexanone, the methyl group typically appears as a doublet in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1710-1715 cm⁻¹.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules. The n → π* electronic transition of the carbonyl group in (R)-3-methylcyclohexanone gives rise to a characteristic CD spectrum, which is sensitive to the conformation of the molecule.[2][3] Temperature-dependent CD measurements can be used to determine the thermodynamic parameters of the conformational equilibrium.[2]

Conclusion

The stereochemistry and chirality of 3-methylcyclohexanone isomers are multifaceted, involving both enantiomerism and conformational isomerism. A thorough understanding of these aspects is essential for applications in asymmetric synthesis and the development of chiral drugs. This guide has provided a detailed overview of the key stereochemical features, supported by quantitative data, experimental protocols, and visual representations to aid researchers in this field.

References

An In-Depth Technical Guide to the Core Reaction Mechanisms of (S)-3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in natural products and pharmaceuticals. Its stereocenter and reactive carbonyl group, along with the adjacent alpha-protons, allow for a variety of stereoselective transformations. This technical guide provides a detailed overview of the core reaction mechanisms involving this compound, including enolate formation, alkylation, aldol (B89426) condensation, and its application in annulation reactions for the synthesis of steroid precursors.

Enolate Formation and Stereoselectivity

The reactivity of this compound is fundamentally governed by the formation of enolates. Deprotonation at the α-carbons (C2 and C6) leads to the formation of two regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.

-

Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of the more accessible but sterically hindered proton at the C6 position. This is typically achieved using a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).

-

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, formed by deprotonation at the more substituted C2 position. Its formation is favored under conditions that allow for equilibrium, such as using a smaller base (e.g., sodium ethoxide) at higher temperatures.

The pre-existing stereocenter at C3 influences the facial selectivity of subsequent reactions of the enolates. The methyl group can direct incoming electrophiles to the opposite face of the ring to minimize steric interactions.

Logical Relationship of Enolate Formation

Caption: Regioselective formation of kinetic and thermodynamic enolates.

Alkylation Reactions

The alkylation of this compound enolates is a powerful method for introducing new carbon-carbon bonds. The stereochemical outcome of these reactions is influenced by the enolate geometry and the direction of electrophilic attack. Generally, alkylation of cyclohexanone (B45756) enolates tends to proceed via axial attack on a chair-like transition state.

Deprotonation of 3-substituted cyclohexanones can lead to a mixture of regioisomeric enolates, which may result in a mixture of alkylated products[1]. To achieve regioselective alkylation, strategies such as using an unsaturated precursor (e.g., 3-methyl-2-cyclohexenone) to control the enolate formation can be employed[1].

Experimental Protocol: Diastereoselective Alkylation (Representative)

This protocol is adapted from general procedures for the alkylation of substituted cyclohexanones.

-

Enolate Formation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure the formation of the kinetic enolate.

-

Alkylation: Methyl iodide (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the alkylated product.

| Reactant | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| This compound | Methyl Iodide | (2R,3S)-2,3-Dimethylcyclohexanone and isomers | Varies | Varies |

Aldol Condensation

The aldol condensation of this compound involves the reaction of its enolate with another molecule of the ketone (self-condensation) or with a different carbonyl compound (crossed aldol condensation). Due to the formation of two possible enolates, self-condensation can lead to a mixture of products[2].

In a crossed aldol reaction with an aromatic aldehyde that cannot form an enolate (e.g., benzaldehyde), this compound acts as the nucleophilic enolate donor. The stereochemical outcome of this reaction is influenced by the facial selectivity of the enolate addition to the aldehyde.

Experimental Protocol: Diastereoselective Crossed Aldol Condensation (Representative)

-

Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (B42025) (1.2 eq) in ethanol, a catalytic amount of sodium hydroxide (B78521) is added.

-

Reaction: The mixture is stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to afford the aldol adduct.

| Aldehyde | Ketone | Product(s) | Diastereoselectivity | Yield (%) |

| Benzaldehyde | This compound | 2-(Hydroxy(phenyl)methyl)-3-methylcyclohexan-1-one and regioisomers | Varies | Varies |

Note: The reaction can produce a mixture of regio- and stereoisomers. The specific conditions will influence the product distribution.

Workflow for a Crossed Aldol Condensation

Caption: Experimental workflow for a crossed aldol condensation.

Conjugate Addition and Robinson Annulation

This compound can participate as the ketone component in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation[3][4]. This reaction is widely used in the synthesis of polycyclic compounds, such as steroids and terpenes. The reaction typically involves the enolate of this compound adding in a conjugate fashion to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK).

The initial Michael addition forms a 1,5-diketone intermediate. Subsequent intramolecular aldol condensation, followed by dehydration, yields a bicyclic α,β-unsaturated ketone. The stereochemistry of the newly formed ring junction is a critical aspect of this reaction.

Application in Steroid Synthesis: The Wieland-Miescher Ketone

A key application of the Robinson annulation is the synthesis of the Wieland-Miescher ketone, a versatile building block for steroids[3]. While the classic synthesis uses 2-methyl-1,3-cyclohexanedione, the principles of the Robinson annulation are directly applicable to this compound to generate related steroid precursors[4]. The use of a chiral starting material like this compound can influence the stereochemical outcome of the annulation, providing a route to enantiomerically enriched polycyclic systems.

Mechanism of Robinson Annulation

Caption: The two-stage mechanism of the Robinson annulation.

Experimental Protocol: Robinson Annulation (Representative)

This protocol is based on the classic Robinson annulation procedure.

-

Michael Addition: this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A base, typically sodium ethoxide (1.1 eq), is added, and the mixture is stirred to form the enolate. Methyl vinyl ketone (1.2 eq) is then added slowly, and the reaction is heated to reflux for several hours.

-

Aldol Condensation and Dehydration: After the Michael addition is complete, the reaction mixture is treated with a stronger base or heated further to promote the intramolecular aldol condensation and subsequent dehydration.

-

Work-up and Purification: The reaction is cooled, neutralized, and the solvent is removed. The residue is extracted, and the organic phase is washed, dried, and concentrated. The final product is purified by chromatography or distillation.

| Ketone | Michael Acceptor | Product | Yield (%) |

| This compound | Methyl Vinyl Ketone | Chiral bicyclic enone (e.g., precursor to Wieland-Miescher ketone analogs) | 70-80% (typical) |

Note: The yield is an approximation based on typical Robinson annulation reactions; the specific yield and stereochemical outcome will depend on the precise conditions.

Applications in Drug Development and Natural Product Synthesis

This compound is a valuable chiral synthon in the total synthesis of various natural products and pharmacologically active molecules. Its ability to introduce a specific stereocenter early in a synthetic route is crucial for controlling the overall stereochemistry of the final target.

While specific, detailed synthetic routes for marketed drugs originating from this compound are proprietary, its structural motif is found in numerous complex molecules that are the subject of drug discovery efforts. Its utility lies in its role as a starting material for generating more complex chiral building blocks.

Conclusion

This compound is a versatile chiral building block whose reactivity is dominated by the stereoselective formation of its enolates. These intermediates can undergo a variety of fundamental organic reactions, including alkylation, aldol condensation, and conjugate addition, often with a degree of stereocontrol influenced by the existing methyl-bearing stereocenter. Its application in powerful ring-forming reactions like the Robinson annulation underscores its importance in the synthesis of complex polycyclic structures, including those relevant to the development of new pharmaceuticals. A thorough understanding of these core reaction mechanisms is essential for leveraging the full synthetic potential of this valuable chiral ketone.

References

An In-depth Technical Guide to the Solubility of (S)-3-Methylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-methylcyclohexanone, a chiral cyclic ketone of interest in various chemical and pharmaceutical applications. Understanding the solubility of this compound is crucial for its use in organic synthesis, formulation development, and as a solvent. This document outlines its physicochemical properties, solubility profile, and detailed experimental protocols for determining its solubility in organic solvents.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 24965-87-5 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.916 g/mL at 25 °C | |

| Boiling Point | 168-170 °C | [3] |

| Melting Point | -73 °C | [4] |

| Refractive Index | n20/D 1.446 | [4] |

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications. This compound, being a cyclic ketone, exhibits a range of solubilities in different solvents, governed by the "like dissolves like" principle. The presence of a polar carbonyl group and a nonpolar hydrocarbon ring structure allows for its dissolution in a variety of organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 1.498 | [4] |

Qualitative Solubility

General observations indicate the following solubility characteristics for 3-methylcyclohexanone (B152366):

-

Alcohols (e.g., Ethanol, Methanol): Soluble. The hydroxyl group of alcohols can hydrogen bond with the carbonyl oxygen of the ketone, facilitating dissolution.[3][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Good solubility. The nonpolar cyclohexane (B81311) ring of 3-methylcyclohexanone interacts favorably with nonpolar solvents.[5]

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) can be used to predict the miscibility of a solute in a solvent. The HSP for 3-methylcyclohexanone are:

-

δD (Dispersion): 17.7 MPa½

-

δP (Polar): 7.7 MPa½

-

δH (Hydrogen Bonding): 4.7 MPa½

Solvents with similar HSP values are more likely to be good solvents for 3-methylcyclohexanone.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols are provided.

3.1. Gravimetric Method for Determining Solubility

This method is a straightforward and reliable technique for determining the solubility of a liquid solute in a liquid solvent.[7][8][9]

Methodology

-

Preparation of Saturated Solution:

-

In a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor), add an excess amount of this compound to the chosen organic solvent.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

After stirring, allow the mixture to stand undisturbed for at least 12 hours to allow for complete phase separation.

-

-

Sampling:

-

Carefully withdraw a known volume (e.g., 10 mL) of the solvent phase (the top or bottom layer, depending on the relative densities of the solute and solvent) using a calibrated pipette. Ensure that none of the undissolved solute phase is collected.

-

-

Gravimetric Analysis:

-

Transfer the collected sample to a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask).

-

Accurately weigh the container with the sample to determine the total mass of the solution.

-

Carefully evaporate the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of the solvent, the sample can be further dried in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, weigh the container with the remaining solute (this compound).

-

-

Calculation of Solubility:

-

Calculate the mass of the solute and the mass of the solvent from the recorded weights.

-

Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (by converting the mass of the solvent to volume using its density at the experimental temperature).

-

3.2. UV-Vis Spectroscopic Method for Determining Solubility

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. Ketones, including this compound, typically exhibit a weak n→π* absorption in the UV region (around 270-300 nm), which can be utilized for quantification.[10][11]

Methodology

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the organic solvent at a constant temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw a small, known volume of the clear, saturated solvent phase.

-

Dilute the sample with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

-

Spectroscopic Measurement:

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

References

- 1. This compound 95% | CAS: 24965-87-5 | AChemBlock [achemblock.com]

- 2. Buy 3-Methylcyclohexanone | 591-24-2 [smolecule.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. (R,S)-3-Methyl-cyclohexanone [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Methylcyclohexanone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mt.com [mt.com]

Conformational Landscape of (S)-3-Methylcyclohexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of the (S)-3-methylcyclohexanone ring, a fundamental structural motif in organic and medicinal chemistry. A thorough examination of the stereoelectronic factors governing the equilibrium between the two primary chair conformations is presented, supported by quantitative data from spectroscopic and computational studies. Detailed experimental and computational methodologies are outlined to serve as a practical reference for researchers in the field. Furthermore, key concepts are illustrated through diagrams generated using the DOT language to facilitate a clear understanding of the conformational dynamics.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as substituted cyclohexanones, the conformational flexibility of the ring system plays a pivotal role in determining molecular recognition, reactivity, and ultimately, biological activity. This compound serves as an excellent model system for understanding the subtle interplay of steric and electronic effects that dictate conformational equilibrium in chiral cyclic ketones. The presence of a methyl group at the C3 position introduces a chiral center and influences the puckering of the cyclohexanone (B45756) ring, leading to a preference for specific chair conformations. A comprehensive understanding of this conformational landscape is crucial for the rational design of bioactive molecules and the prediction of their behavior in biological systems.

Conformational Isomers of this compound

The cyclohexanone ring in this compound predominantly adopts two chair conformations that are in rapid equilibrium at room temperature: one with the methyl group in an equatorial position and the other with the methyl group in an axial position.

-

Equatorial Conformer: The methyl group is positioned in the plane of the ring, minimizing steric interactions with other ring atoms.

-

Axial Conformer: The methyl group is oriented perpendicular to the plane of the ring, leading to potential steric clashes.

The relative stability of these two conformers is determined by a combination of steric and electronic factors, including 1,3-diaxial interactions and allylic strain.

Quantitative Conformational Analysis

The equilibrium between the equatorial and axial conformers of this compound can be quantified by the difference in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These thermodynamic parameters have been determined using a combination of experimental techniques, such as NMR spectroscopy and circular dichroism, as well as computational methods.[1]

| Thermodynamic Parameter | Value | Method | Reference |

| ΔG° (kcal/mol) | Insensitive to solvent polarity | Temperature-dependent CD | [1] |

| ΔH° (kcal/mol) | Insensitive to solvent polarity | Temperature-dependent CD | [1] |

| ΔS° (cal/mol·K) | Insensitive to solvent polarity | Temperature-dependent CD | [1] |

| A-value (CH₃) (kcal/mol) | 1.74 | NMR Spectroscopy | [2][3] |

Table 1: Thermodynamic Data for the Conformational Equilibrium of 3-Methylcyclohexanone.

The A-value, or conformational free energy difference, for a methyl group on a cyclohexane (B81311) ring is approximately 1.74 kcal/mol, favoring the equatorial position.[2][3] This value provides a baseline for understanding the steric preference of the methyl group. However, in 3-methylcyclohexanone, the presence of the carbonyl group introduces additional electronic effects that can modulate this preference.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[4][5] The relative populations of the equatorial and axial conformers can be determined by measuring the coupling constants between adjacent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: Record ¹H NMR spectra at various temperatures on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Measure the vicinal coupling constants (³J) between the proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4. The observed coupling constant is a weighted average of the coupling constants for the individual conformers. The population of each conformer can be calculated using the following equation: J_obs = N_eq * J_eq + N_ax * J_ax where J_obs is the observed coupling constant, N_eq and N_ax are the mole fractions of the equatorial and axial conformers, and J_eq and J_ax are the coupling constants for the pure equatorial and axial conformers, respectively.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to model the conformations of cyclic molecules and predict their relative energies.[6][7]

Computational Protocol:

-

Structure Building: Construct 3D models of both the equatorial and axial chair conformers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform full geometry optimizations for both conformers using a suitable level of theory, such as B3LYP with a 6-31G* basis set.

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Energy Analysis: The relative stability of the conformers is determined by comparing their calculated electronic energies or Gibbs free energies.

Visualizing Conformational Equilibrium and Key Concepts

To visually represent the conformational dynamics and governing principles, the following diagrams were generated using the DOT language.

Figure 1: Equilibrium between the equatorial and axial chair conformers.

The diagram above illustrates the dynamic equilibrium between the more stable equatorial conformer and the less stable axial conformer of this compound through a ring flip.

Figure 2: Key factors determining the conformational preference.

This diagram outlines the primary energetic factors that govern the conformational equilibrium in substituted cyclohexanones. The interplay of these strains determines the relative stability of the conformers.

Conclusion

The conformational analysis of this compound reveals a clear preference for the chair conformation with the methyl group in the equatorial position. This preference is primarily driven by the avoidance of destabilizing 1,3-diaxial interactions present in the axial conformer. The principles and methodologies outlined in this guide provide a robust framework for understanding and predicting the conformational behavior of substituted cyclohexanone rings, which is of paramount importance in the fields of stereoselective synthesis, medicinal chemistry, and drug development. A thorough grasp of these concepts enables the rational design of molecules with specific three-dimensional structures and, consequently, desired biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. auremn.org.br [auremn.org.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Chiral Cyclohexanones: A Technical Guide to Their Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclohexanone (B45756) derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules. Their inherent chirality and versatile functionality make them indispensable building blocks in the synthesis of complex molecular architectures, significantly impacting the landscape of drug discovery and development. This in-depth technical guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and biological significance of chiral cyclohexanone derivatives. We will explore the evolution of their synthesis from classical methods to modern asymmetric catalysis, present quantitative data for comparative analysis, and provide detailed experimental protocols for seminal reactions. Furthermore, this guide will visualize key synthetic workflows and a crucial signaling pathway influenced by these molecules, offering a holistic understanding for researchers in the field.

A Historical Trajectory: From Annulation to Asymmetric Catalysis

The story of chiral cyclohexanones is intrinsically linked to the development of fundamental reactions in organic chemistry. A significant breakthrough came in 1935 when Sir Robert Robinson developed the Robinson annulation , a powerful method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[1][2] This reaction, which typically utilizes a ketone and methyl vinyl ketone, laid the groundwork for accessing cyclohexenone scaffolds, although it did not initially provide a means for controlling stereochemistry.[1]

A paradigm shift occurred in the 1970s with the pioneering work on the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction .[3][4] This reaction demonstrated for the first time that a small organic molecule, the naturally occurring amino acid (S)-proline, could catalyze an intramolecular aldol condensation asymmetrically, producing optically active bicyclic ketols.[3] This discovery was a seminal moment in the field of organocatalysis , showcasing that metal-free, chiral small molecules could induce significant enantioselectivity.[5][6] The HPESW reaction and its subsequent modifications became a cornerstone for the enantioselective synthesis of steroid precursors and other complex chiral molecules.[4]

The early 2000s witnessed a renaissance in organocatalysis, with researchers like Benjamin List and Carlos F. Barbas III expanding the scope of proline-catalyzed reactions to intermolecular aldol and Michael additions.[7] This spurred the development of a plethora of new organocatalytic methods for the asymmetric synthesis of chiral cyclohexanone derivatives, offering mild, environmentally benign, and highly selective alternatives to traditional metal-based catalysts.[8]

In parallel, advancements in metal catalysis and biocatalysis have provided powerful complementary approaches. Chiral metal complexes, particularly those of rhodium, copper, and nickel, have been employed in desymmetrization reactions of prochiral cyclohexadienones to afford highly enantioenriched cyclohexenones.[9][10] More recently, biocatalysis using enzymes such as ene-reductases has emerged as a highly efficient and selective method for the synthesis of chiral cyclohexanones, often achieving near-perfect enantioselectivity under mild, aqueous conditions.[9][11]

Key Synthetic Methodologies and Quantitative Data

The asymmetric synthesis of chiral cyclohexanone derivatives is dominated by three main strategies: organocatalysis, metal catalysis, and biocatalysis. Below is a summary of representative quantitative data for these methods.

Table 1: Organocatalytic Asymmetric Synthesis of Chiral Cyclohexanone Derivatives

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Intramolecular Aldol (HPESW) | (S)-Proline (3 mol%) | 2-Methyl-1,3-cyclohexanedione | - | DMF | RT | 72 | 100 | 93.5 | [3][4] |

| Robinson Annulation | (S)-Proline (35 mol%) | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | DMSO | 35 | 89 | 49 | 76 | [7] |

| Michael Addition | (R,R)-DPEN-thiourea (10 mol%) | Cyclohexanone | trans-β-Nitrostyrene | Toluene | RT | 24 | 95 | >99 | [8] |

Table 2: Metal-Catalyzed Asymmetric Synthesis of Chiral Cyclohexenone Derivatives

| Reaction Type | Metal/Ligand | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Desymmetrizing Hydrogenation | Rh/(R,R)-DIOP | 4,4-Diphenyl-2,5-cyclohexadienone | H₂ | Benzene | 25 | 24 | 90 | 77 | [9] |

| Desymmetrizing Hydrogenation | Ni(OTf)₂/(S,S)-Ph-BPE | 4,4-Diphenyl-2,5-cyclohexadienone | H₂ (50 bar) | Toluene | 60 | 12 | 98 | 99 | [12] |

| Conjugate Hydrosilylation | Cu/(R)-DTBM-Segphos | 4,4-Diphenyl-2,5-cyclohexadienone | (EtO)₃SiH | Toluene | 0 | 12 | 95 | 97 | [9] |

Table 3: Biocatalytic Asymmetric Synthesis of Chiral Cyclohexenone Derivatives

| Reaction Type | Enzyme | Substrate | Cofactor | Solvent/Buffer | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Desymmetrization | Ene-reductase (YqjM) | 4-Methyl-4-phenyl-2,5-cyclohexadienone | NADH | KPi buffer/DMSO | 25 | 24 | 78 | >99 | [9][10] |

| Desymmetrization | Ene-reductase (OPR3) | 4-Fluoro-4-phenyl-2,5-cyclohexadienone | NADH | KPi buffer/DMSO | 30 | 24 | 76 | >99 | [9][10] |

Detailed Experimental Protocols

Organocatalytic Asymmetric Robinson Annulation (Wieland-Miescher Ketone Synthesis)

This procedure is adapted from a one-pot enantioselective Robinson annulation.[6]

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

(S)-Proline

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO, add (S)-proline (0.35 eq).

-

Add methyl vinyl ketone (1.5 eq) to the mixture and stir at 35 °C for 89 hours.

-

After the reaction is complete (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral Wieland-Miescher ketone.

-

Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.

Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone

This procedure is a general representation based on the desymmetrization using ene-reductases.[9][10]

Materials:

-

4-Methyl-4-phenyl-2,5-cyclohexadienone

-

Ene-reductase (e.g., YqjM)

-

Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Potassium phosphate (B84403) buffer (KPi buffer, e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, prepare a solution of the ene-reductase in KPi buffer.

-

Add NADH to the enzyme solution.

-

In a separate vial, dissolve the 4-methyl-4-phenyl-2,5-cyclohexadienone substrate in a minimal amount of DMSO.

-

Add the substrate solution to the enzyme/cofactor mixture. The final DMSO concentration should be kept low (e.g., <5% v/v) to maintain enzyme activity.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle shaking for 24 hours.

-

Monitor the reaction progress by HPLC or GC-MS.

-

Upon completion, extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the chiral cyclohexenone product by flash column chromatography.

-

Determine the yield and enantiomeric excess by HPLC with a chiral stationary phase.

Visualizing Key Processes

Synthetic Workflow: The Robinson Annulation

The following diagram illustrates the general workflow for the synthesis of a cyclohexenone derivative via the Robinson annulation.

Caption: A generalized workflow for the Robinson annulation.

Signaling Pathway: Keap1-Nrf2 Activation by Cyclohexenone Derivatives

Certain chiral cyclohexenone derivatives, acting as Michael acceptors, can modulate the Keap1-Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[13][14][15]

Caption: Activation of the Keap1-Nrf2 pathway by a cyclohexenone derivative.

Conclusion and Future Perspectives